molecular formula C14H9Cl2NO4 B5523775 4-chloro-2-methylphenyl 2-chloro-4-nitrobenzoate

4-chloro-2-methylphenyl 2-chloro-4-nitrobenzoate

Cat. No.: B5523775
M. Wt: 326.1 g/mol
InChI Key: MISCPAPMTQGHLZ-UHFFFAOYSA-N
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Description

4-chloro-2-methylphenyl 2-chloro-4-nitrobenzoate, commonly known as CNB or 4CNB, is a chemical compound that belongs to the family of nitrobenzoates. It is widely used in scientific research due to its unique properties and applications. In

Scientific Research Applications

Synthesis and Characterization

4-Chloro-2-methylphenyl 2-chloro-4-nitrobenzoate and related compounds have been extensively studied for their synthesis and characterization, providing insights into their structure and properties. For instance, the synthesis and characterization of various complexes with Schiff base ligands, including those with azo group-containing Schiff bases, have been detailed, elucidating their magnetic properties and biological activity potential (Ahmadi & Amani, 2012). These studies are crucial for understanding the fundamental aspects of these compounds and exploring their potential applications in fields such as material science and biotechnology.

Building Blocks for Heterocyclic Scaffolds

Compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid have been identified as versatile building blocks for solid-phase synthesis, leading to a variety of heterocyclic scaffolds (Křupková et al., 2013). This research highlights the potential of these compounds in facilitating the development of new chemical entities for pharmaceutical research and development, showcasing their importance in drug discovery processes.

Molecular Salts and Cocrystals

The study of molecular salts and cocrystals, particularly involving 2-Chloro-4-nitrobenzoic acid, has provided insights into the significance of halogen bonds in crystal stabilization (Oruganti et al., 2017). This research is valuable for the pharmaceutical industry, where the formation of salts and cocrystals can significantly impact the solubility, stability, and bioavailability of drug compounds.

Liquid Crystalline Properties

Research into the liquid crystalline properties of certain esters and their Schiff base-ester linkage has led to the synthesis of new mesogenic series (Thaker et al., 2012). These findings contribute to the advancement of materials science, particularly in the development of new materials for display technologies and optical applications.

Spectroscopic and Computational Studies

The molecular structure, spectroscopic properties, and computational analysis of related compounds have been extensively studied, offering a deep understanding of their electronic properties and potential applications in nonlinear optics and materials science (Kumar et al., 2014).

Properties

IUPAC Name

(4-chloro-2-methylphenyl) 2-chloro-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO4/c1-8-6-9(15)2-5-13(8)21-14(18)11-4-3-10(17(19)20)7-12(11)16/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISCPAPMTQGHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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